Product packaging for 4-Fluoropyrazolo[1,5-A]pyridine(Cat. No.:)

4-Fluoropyrazolo[1,5-A]pyridine

Cat. No.: B13909507
M. Wt: 136.13 g/mol
InChI Key: XLXIJJFDGJAOPX-UHFFFAOYSA-N
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Description

4-Fluoropyrazolo[1,5-a]pyridine is a fused, bicyclic N-heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure serves as a privileged scaffold in drug discovery, with derivatives being investigated as kinase inhibitors , dopamine receptor antagonists , and antagonists for other targets like the EP1 receptor . Furthermore, the pyrazolo[1,5-a]pyridine structure is recognized as an emerging fluorophore. It forms the basis for novel fluorescent probes, exhibiting a high quantum yield (φ = 0.64) and a fast response time of less than 10 seconds, which enables sensitive pH monitoring in extremely acidic conditions within living cells . The incorporation of a fluorine atom at the 4-position is a common strategy in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability. Researchers value this compound for its versatility in synthetic transformations, allowing for further functionalization to create a diverse library of molecules for high-throughput screening and lead optimization in various therapeutic areas, including oncology and neuroscience . This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B13909507 4-Fluoropyrazolo[1,5-A]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

4-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H

InChI Key

XLXIJJFDGJAOPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluoropyrazolo 1,5 a Pyridine Derivatives

Regioselective Fluorination Strategies within Pyrazolo[1,5-a]pyridine (B1195680) Systems

Direct and regioselective fluorination of the pre-formed pyrazolo[1,5-a]pyridine ring system presents a formidable challenge due to the multiple reactive sites. However, recent advancements have enabled the selective introduction of fluorine at specific positions.

One notable method involves the use of electrophilic fluorinating agents like Selectfluor. For instance, the reaction of methyl pyrazolo[1,5-a]pyridine-3-carboxylates with Selectfluor has been shown to yield 3-fluoropyrazolo[1,5-a]pyridine derivatives. documentsdelivered.comresearchgate.net Monitoring of this reaction by ¹H NMR spectroscopy revealed the formation of an intermediate fluorine-containing sigma-complex, providing insight into the reaction mechanism. documentsdelivered.com While this method focuses on the 3-position, it highlights the potential of electrophilic fluorination for accessing fluorinated pyrazolo[1,5-a]pyridines.

Another approach focuses on the late-stage fluorination of complex molecules. C–H fluorination of pyridines and diazines at the position α to the nitrogen atom using reagents like silver(II) fluoride (B91410) (AgF₂) has been developed. acs.org This fluorinated intermediate can then undergo nucleophilic aromatic substitution (SNAr) to introduce various functionalities. acs.orgberkeley.edu This two-step sequence allows for the late-stage functionalization of complex heterocyclic systems. While not directly demonstrated on 4-fluoropyrazolo[1,5-a]pyridine, this strategy holds promise for its synthesis by applying it to a suitable pyrazolo[1,5-a]pyridine precursor.

Cyclization and Annulation Approaches to the Fluorinated Pyrazolo[1,5-a]pyridine Ring System

Building the fluorinated pyrazolo[1,5-a]pyridine core through cyclization and annulation reactions is a more common and versatile strategy. These methods often involve the reaction of appropriately substituted precursors that already contain the fluorine atom or a group that can be readily converted to fluorine.

Transition Metal-Catalyzed Cyclizations (e.g., Copper-mediated, Palladium-catalyzed)

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks. Copper and palladium catalysts have been particularly effective in the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Copper-mediated synthesis has been described for pyrazolo[1,5-a]pyridine-3-carboxylates through an oxidative linkage of C-C and N-N bonds under mild conditions. researchgate.netnih.gov This protocol is applicable to a variety of pyridyl esters and benzonitriles. researchgate.netnih.gov While not explicitly producing a 4-fluoro derivative, the use of a fluorinated starting material could potentially lead to the desired product.

Palladium-catalyzed reactions are also widely employed. For example, palladium-catalyzed oxidative formal [4+1] annulation of pyridine-substituted acrylonitriles has been reported for the synthesis of nitrile-substituted pyrazolo[1,5-a]pyridines. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are valuable for functionalizing the pyrazolo[1,5-a]pyridine core. nih.govresearchgate.netnih.govresearchgate.netmdpi.com For instance, 6-iodopyrazolo[1,5-a]pyridines, synthesized via iodine-mediated cyclization of enynylpyrazoles, can be converted to 6-arylpyrazolo[1,5-a]pyridines through Suzuki-Miyaura coupling. nih.gov A significant application of this chemistry was the conversion of 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine into a p38 kinase inhibitor. nih.gov

[3+2] Cycloaddition Reactions and Variations

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines. organic-chemistry.orgnih.govacs.orgmdpi.comresearchgate.net This reaction typically involves the intermolecular cycloaddition of N-iminopyridinium ylides with various dipolarophiles like alkenes or alkynes. nih.gov

Several variations of this approach have been developed:

Oxidative [3+2] Cycloaddition: This method has been used to synthesize functionalized pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions. organic-chemistry.org PIDA (phenyliodine diacetate) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org Similarly, TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds provides multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity. nih.gov

Base-Promoted [3+2] Cycloaddition: A method for the construction of 2-fluoropyrazolo[1,5-a]pyridines has been established through the base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. researchgate.netacs.org

Catalyst-Free [3+2] Cycloaddition: A highly efficient, one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. nih.gov

These [3+2] cycloaddition strategies offer a high degree of flexibility in introducing substituents, including fluorine, onto the pyrazolo[1,5-a]pyridine scaffold by using appropriately functionalized starting materials.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to pyrazolo[1,5-a]pyridines. nih.govijcrt.orgajol.info For instance, a one-pot, five-component reaction of substituted aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium (B1175870) acetate, catalyzed by silver triflate (AgOTf), has been used to synthesize pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. ijcrt.org While these examples focus on the pyrimidine-fused analogs, the principles of MCRs could be adapted for the synthesis of this compound derivatives by selecting the appropriate starting materials.

Precursor Functionalization and Late-Stage Introduction of Fluorine

An alternative to direct fluorination or building the ring with a fluorine atom already in place is the functionalization of a precursor followed by a late-stage introduction of fluorine. This strategy is particularly useful for the synthesis of complex molecules.

The functionalization can occur at various positions of the pyrazolo[1,5-a]pyrimidine core, a related heterocyclic system, through reactions like nitration, halogenation, and formylation. nih.gov These functional groups can then be transformed into a fluorine atom.

A key example of late-stage functionalization involves the C–H fluorination of pyridines and subsequent nucleophilic aromatic substitution. acs.orgberkeley.edu This tandem sequence allows for the introduction of a fluorine atom onto a complex, pre-existing heterocyclic scaffold, which can then be substituted by a variety of nucleophiles. berkeley.edu This approach could be strategically applied to a pyrazolo[1,5-a]pyridine precursor to install a fluorine atom at the desired 4-position.

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes is crucial for the efficient and scalable production of this compound derivatives. Research in this area focuses on improving reaction conditions, yields, and regioselectivity.

One area of development is the optimization of existing methods, such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents to form the related pyrazolo[1,5-a]pyrimidines. nih.gov These reactions can be enhanced by microwave irradiation or the use of catalysts. nih.govnih.gov

Furthermore, the development of entirely new synthetic strategies is ongoing. For example, an efficient method for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-ketoesters and β-diketones with N-amino-2-iminopyridines. nih.govacs.org This method proceeds via a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization under catalyst-free conditions. nih.gov

The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is a continuous effort to improve the efficiency and sustainability of these synthetic routes. nih.govijcrt.orgarabjchem.org

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a central focus in modern medicinal and materials chemistry. For the synthesis of this compound and its derivatives, green chemistry principles are being increasingly applied to minimize the environmental impact of chemical processes. These approaches prioritize the use of safer solvents, alternative energy sources, and atom-economical reactions to enhance sustainability.

Research into the synthesis of related heterocyclic compounds, such as fluorinated pyrazolines and pyrazolo[1,5-a]pyrimidines, has highlighted several green techniques that are applicable to the synthesis of this compound. These methods aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

One notable green approach is the use of ultrasonic irradiation . A study on the synthesis of fluorinated pyrazoline derivatives demonstrated that using ultrasound can lead to good to excellent yields (65-82%) from the corresponding chalcones. nih.gov This technique offers a significant advantage by accelerating reaction rates and often improving yields compared to conventional heating methods. The application of sonochemistry represents a promising avenue for the eco-friendly synthesis of this compound, potentially reducing energy consumption and reaction times.

Another key green methodology is microwave-assisted synthesis . The synthesis of novel 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines has been successfully achieved using a microwave reactor, with reaction times as short as one hour over three steps and yielding products in good to excellent yields (34-92%). byu.edu Specifically, the reaction of dimethylformamide-dimethylacetal with aryl acetonitriles, followed by treatment with H2NNH2 • HBr and subsequent reaction with 1,1,3,3-tetramethoxypropane (B13500) or a 2-aryl-substituted malondialdehyde were all conducted under microwave irradiation at 120 °C for 20 minutes per step. byu.edu This method's efficiency in rapidly heating the reaction mixture leads to a significant reduction in reaction time and energy usage compared to conventional heating. nih.gov

Furthermore, the choice of solvent plays a crucial role in the greenness of a synthetic protocol. While not specifically detailed for this compound, the broader field of pyrazolo[1,5-a]pyrimidine synthesis has seen the use of more environmentally friendly solvent systems. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids was performed in a mixture of t-BuOH-H2O, which is considered a more benign solvent system than many traditional organic solvents. nih.gov

The following table summarizes key findings from research on green synthetic methodologies relevant to the pyrazolo[1,5-a]pyridine scaffold.

Green Chemistry ApproachKey FindingsPotential Relevance for this compound Synthesis
Ultrasonic Irradiation Synthesis of fluorinated pyrazolines from chalcones in 65-82% yields. nih.govCould be applied to the cyclization step in the synthesis of this compound, potentially from a fluorinated precursor, to increase reaction rate and yield.
Microwave-Assisted Synthesis Synthesis of pyrazolo[1,5-a]pyrimidines in 34-92% yields with significantly reduced reaction times (1 hour total for 3 steps). byu.eduOffers a rapid and energy-efficient alternative to conventional heating for the construction of the pyrazolo[1,5-a]pyridine core, which could be adapted for the 4-fluoro derivative.
Use of Greener Solvents Synthesis of pyrazolo[1,5-a]pyrimidine derivatives in a t-BuOH-H2O solvent system. nih.govThe adoption of aqueous or alcohol-based solvent systems can significantly reduce the environmental footprint of the synthesis of this compound.

While direct studies on the green synthesis of this compound are not extensively documented, the successful application of these green methodologies to structurally similar compounds provides a strong foundation for developing more sustainable synthetic routes to this important fluorinated heterocyclic compound. Future research will likely focus on adapting and optimizing these techniques for the specific synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies of the 4 Fluoropyrazolo 1,5 a Pyridine Core

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Pyrazolo[1,5-A]pyridine (B1195680) System

The pyrazolo[1,5-a]pyrimidine (B1248293) ring system can undergo electrophilic substitution, with the position of attack being highly dependent on the reaction conditions. researchgate.net For instance, nitration with a mixture of nitric and sulfuric acids typically results in substitution at the 3-position, while using nitric acid in acetic anhydride (B1165640) leads to substitution at the 6-position. researchgate.net Bromination reactions can yield both 3-bromo and 3,6-dibromo derivatives. researchgate.net The reactivity of the pyridine (B92270) ring towards electrophiles is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, necessitating more forceful reaction conditions. quimicaorganica.org The preferred positions for electrophilic attack are C3 and C5, which lead to more stable reaction intermediates. quimicaorganica.org The formation of a pyridine N-oxide can activate the ring for electrophilic substitution at the C4 position. quimicaorganica.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring, which is inherently electron-deficient. youtube.com Nucleophilic attack is favored at the C2 and C4 positions because the resulting anionic intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com This is in contrast to attack at the C3 position, where such stabilization is not possible. stackexchange.com The presence of electron-withdrawing groups further activates the ring towards nucleophilic substitution. nih.gov In the context of 4-fluoropyrazolo[1,5-a]pyridine, the fluorine atom can be displaced by a suitable nucleophile. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride (B91410) anion via nucleophilic aromatic substitution. researchgate.net

Metalation and Directed Functionalization for C-C and C-Heteroatom Bond Formation

Metalation is a powerful strategy for the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold. nih.gov The use of magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) reagents allows for controlled deprotonation and subsequent reaction with electrophiles. nih.govdoi.org This method has been successfully applied to introduce various functional groups onto the heterocyclic core. nih.gov Directed ortho-metalation, guided by a suitable directing group, is another effective technique for achieving regioselectivity. nih.gov For instance, a sulfoxide (B87167) group can direct metalation to the adjacent position, enabling subsequent amination. nih.gov

The use of organosodium bases, such as n-butylsodium, has been shown to overcome the inherent reactivity of pyridines, allowing for deprotonation and functionalization at the C4 position. nih.gov The resulting 4-sodiopyridines can then undergo transition-metal-free alkylation or be transmetalated to zinc for subsequent Negishi cross-coupling reactions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for diversifying the this compound scaffold. The Suzuki-Miyaura coupling, in particular, is widely employed to introduce aryl and heteroaryl groups. encyclopedia.pubnih.gov For example, 4-bromopyrazolo[1,5-a]pyrazines react with various aryl- and hetarylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding 4-substituted products. researchgate.net Similarly, 4'-aryl-substituted terpyridines have been synthesized via Suzuki coupling of 4'-bromoterpyridine with arylboronic acids. rsc.org

The choice of catalyst, base, and solvent system is crucial for the success of these reactions. encyclopedia.pubresearchgate.net Tandem borylation and Suzuki-Miyaura cross-coupling reactions have also been developed for the efficient functionalization of related heterocyclic systems. worktribe.com

C-H Functionalization Methodologies

Direct C-H functionalization offers a more atom-economical approach to modifying the pyrazolo[1,5-a]pyridine core by avoiding the pre-functionalization steps often required for cross-coupling reactions. nih.gov A notable method involves a redox-neutral dearomatization-rearomatization process for the meta-selective C-H functionalization of pyridines. nih.gov This strategy allows for the introduction of a wide range of functional groups, including trifluoromethyl, perfluoroalkyl, and various halogens, at the meta position. nih.gov This catalyst-free approach is particularly valuable for the late-stage functionalization of complex molecules. nih.gov

Transformations of Pendant Functional Groups on this compound Derivatives

The functional groups introduced onto the this compound scaffold can be further manipulated to create a wider range of derivatives. For instance, a bromo-substituent can be utilized in a subsequent Suzuki cross-coupling reaction to introduce an aryl group. znaturforsch.com The development of methodologies for introducing diverse functional groups onto the pyridine scaffold is an active area of research. nih.gov A ring-cleavage reaction of 3-formyl (aza)indoles/benzofurans has been reported for the synthesis of polysubstituted pyridines with various functional groups. nih.gov This approach allows for the incorporation of esters, sulfones, and phosphonates at the C3 position and aminoaryl or phenol (B47542) groups at the C5 position. nih.gov

Oxidative and Reductive Manipulations of the Heterocyclic System

The oxidation and reduction of the pyrazolo[1,5-a]pyridine system can lead to different structural motifs. For example, 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can be oxidized to their aromatic counterparts using reagents like diacetoxyiodobenzene. mdpi.com However, the success of this oxidation is dependent on the substituents present on the ring system, with electron-donating groups at position 7 leading to decomposition. mdpi.com A "reductive autoaromatization" method has also been described, where the reduction of a nitro group leads to spontaneous aromatization of the heterocyclic system. mdpi.com

Conversely, the reduction of tetrazolo[1,5-a]pyrimidines can lead to different products depending on the reaction conditions and the substituents. beilstein-archives.org Photochemical hydrogenation has been shown to be an effective method for the reduction of these systems, with trifluoromethyl-substituted derivatives yielding 2-aminopyrimidines, while non-trifluoromethylated analogs preferentially form tetrahydropyrimidines. beilstein-archives.org The thermolysis of 4-nitrotetrazolo[1,5-a]pyridines can lead to the formation of furazano[4,5-b]pyridine-1-oxides. dtic.mil

Advanced Spectroscopic and Structural Elucidation Techniques in Research Contexts for 4 Fluoropyrazolo 1,5 a Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 4-fluoropyrazolo[1,5-a]pyridine derivatives, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecular framework.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) and pyrazole (B372694) rings exhibit characteristic chemical shifts and coupling patterns. The fluorine atom at the C4-position introduces significant electronic effects that influence the shielding of nearby protons. Specifically, the proton at the C5-position is expected to show a downfield shift due to the electron-withdrawing nature of the adjacent fluorine.

The ¹³C NMR spectrum is particularly informative for confirming the carbon skeleton. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a definitive indicator of fluorination at that position. Other carbons in the vicinity will show smaller, long-range couplings.

¹⁹F NMR provides direct evidence for the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine signal can give insights into the electronic nature of the molecule.

For the related compound, This compound-3-carbonitrile (B14069126), detailed NMR data has been reported and is presented below as a reference. doi.org

Table 1: NMR Spectroscopic Data for this compound-3-carbonitrile in CDCl₃ doi.org

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹H NMR
H5 8.42 d, J = 6.9
H2 8.24 s
H7 7.15 t, J = 8.5
H6 6.98 td, J = 7.4, 4.8
¹³C NMR
C4 153.4 d, J = 256.7
C5a 145.8
C2 135.0 d, J = 31.6
C7 126.4
C3a 113.7 d, J = 6.3
C6 113.0
C3 111.1 d, J = 16.4
CN 81.7
¹⁹F NMR

This data is for the 3-carbonitrile derivative and is used for illustrative purposes.

X-ray Crystallography for Precise Molecular Architecture Determination

Table 2: Hypothetical X-ray Crystallographic Parameters for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C4-F Bond Length ~1.35 Å
C4-C5 Bond Length ~1.38 Å
C3-C4 Bond Length ~1.40 Å

This table presents expected values based on known structures of related compounds and is for illustrative purposes only.

Mass Spectrometry in Reaction Monitoring and Product Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of a newly synthesized molecule.

For this compound, HRMS would be used to confirm the molecular formula, C₈H₅FN₂. The calculated exact mass would be compared to the experimentally measured value, with a very small mass error providing high confidence in the assigned formula.

The fragmentation pattern in the mass spectrum would likely involve the characteristic loss of small molecules such as HCN or N₂ from the heterocyclic core. The presence of the fluorine atom would be evident in fragments containing this element.

As an example, high-resolution mass spectrometry data for this compound-3-carbonitrile has been reported, confirming its elemental composition. doi.org

Table 3: High-Resolution Mass Spectrometry Data for this compound-3-carbonitrile doi.org

Ion Calculated m/z Found m/z

This data is for the 3-carbonitrile derivative and is used for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Bonding and Group Analysis

For this compound, the IR and Raman spectra would be dominated by vibrations of the aromatic rings. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretches are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: These vibrations of the heterocyclic rings would appear in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F stretch is expected in the range of 1000-1300 cm⁻¹, which is a characteristic feature for aryl fluorides.

Ring breathing modes: These vibrations, which involve the concerted expansion and contraction of the rings, would give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹).

While specific experimental IR and Raman data for this compound are not detailed in the searched literature, the analysis of the spectra of the parent pyrazolo[1,5-a]pyridine (B1195680) and other fluorinated aromatic compounds allows for the prediction of the key vibrational bands.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=C/C=N Ring Stretch 1400 - 1650
C-F Stretch 1000 - 1300

This table presents expected values based on known spectroscopic data for related compounds and is for illustrative purposes only.

Computational and Theoretical Investigations of 4 Fluoropyrazolo 1,5 a Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been pivotal in understanding the electronic nature of pyrazolo[1,5-a]pyridine (B1195680) scaffolds. nih.govnih.gov These methods allow for the detailed analysis of molecular orbitals and the prediction of reactivity.

A study on a series of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, which share the core pyrazolo[1,5-a]pyridine structure, employed DFT calculations at the B3LYP level with the def2-TZVP basis set to optimize geometries and calculate excited-state energies. nih.gov This research revealed that the electronic properties and, consequently, the photophysical characteristics of these compounds are highly tunable by modifying the substituent at the 7-position. nih.gov Electron-donating groups (EDGs) at this position were found to enhance both absorption and emission, a finding that aligns well with experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, FMO analysis has shown that the HOMO and LUMO are primarily localized on the fused heterocyclic system, indicating its central role in electronic transitions. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's color and reactivity. In the case of 7-substituted pyrazolo[1,5-a]pyrimidines, the nature of the substituent significantly modulates this energy gap. For instance, electron-donating groups tend to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. nih.gov

Table 1: Frontier Molecular Orbital Energies for Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituent at Position 7HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4a 4-Pyridyl-6.12-2.343.78
4d Phenyl-5.89-1.983.91
4e 4-Methoxyphenyl (B3050149)-5.67-1.893.78

Data sourced from theoretical calculations on related pyrazolo[1,5-a]pyrimidine structures. nih.gov

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net The EPS map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In pyrazolo[1,5-a]pyrimidine systems, EPS maps reveal that the nitrogen atoms of the pyrimidine (B1678525) ring are typically regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms and certain regions of the aromatic rings often exhibit positive potential. The fluorine atom in 4-Fluoropyrazolo[1,5-a]pyridine, being highly electronegative, would create a region of significant negative potential, influencing the molecule's intermolecular interactions.

Mechanistic Studies of Reactions Involving this compound via Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step mechanisms of chemical reactions. For pyrazolo[1,5-a]pyridine derivatives, computational studies have been used to understand their synthesis and reactivity. For example, the synthesis of pyrazolo[1,5-a]dihydropyrimidines has been studied computationally, elucidating the reaction pathway which involves an allenylation intermediate. researchgate.net

While specific mechanistic studies on reactions directly involving this compound are not extensively detailed in the provided search results, the computational methodologies are well-established. Such studies would typically involve locating transition states and calculating activation energies to determine the most favorable reaction pathways. This approach has been applied to understand the reactivity of the broader class of pyrazolo[1,5-a]pyrimidines. nih.gov

Structure-Property Relationship Studies through In Silico Methods (e.g., Optical Properties)

In silico methods are instrumental in establishing relationships between the structure of a molecule and its physical and chemical properties. For pyrazolo[1,5-a]pyridine derivatives, a strong correlation between their chemical structure and optical properties has been demonstrated through computational studies. nih.govresearchgate.net

Research on a family of pyrazolo[1,5-a]pyrimidines has shown that their photophysical properties are highly tunable. nih.gov The introduction of different aryl groups at the 7-position significantly impacts the absorption and emission wavelengths, as well as the quantum yields. nih.gov For example, compounds with electron-donating groups like a 4-methoxyphenyl group exhibit higher fluorescence quantum yields compared to those with electron-withdrawing groups. nih.gov This tunability makes them promising candidates for the development of fluorescent probes and materials. nih.govrsc.orgelsevierpure.com

Table 2: Calculated and Experimental Optical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives in THF

CompoundSubstituent at Position 7Calculated Absorption (nm)Experimental Absorption (nm)Experimental Emission (nm)
4a 4-Pyridyl364363487
4d Phenyl349350441
4e 4-Methoxyphenyl358356447

Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines. nih.gov

In Silico Design Principles for Novel this compound Scaffolds

The insights gained from computational studies provide a foundation for the rational design of novel molecules with desired properties. For the this compound scaffold, in silico design principles can guide the development of new compounds for specific applications, such as medicinal chemistry and materials science. nih.govbohrium.com

Based on structure-activity relationship studies of related pyrazolo[1,5-a]pyrimidines, several design principles can be inferred: nih.govresearchgate.net

Tuning Optical Properties: The strategic placement of electron-donating or electron-withdrawing groups on the pyrazolo[1,5-a]pyridine core can be used to fine-tune the absorption and emission wavelengths. nih.gov This is crucial for designing fluorescent probes for specific biological targets or materials for optoelectronic devices.

Modulating Biological Activity: For medicinal chemistry applications, computational docking and quantitative structure-activity relationship (QSAR) studies can identify key structural features required for binding to a specific biological target. nih.gov For instance, studies on pyrazolo[1,5-a]pyrimidine-based inhibitors have highlighted the importance of specific substitutions for enhancing inhibitory activity. nih.gov

Improving Physicochemical Properties: In silico methods can predict properties like solubility and membrane permeability, which are critical for drug development. nih.gov By computationally screening virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with favorable pharmacokinetic profiles.

The integration of these computational approaches allows for a more efficient and targeted approach to the design of novel this compound-based molecules with optimized properties for a wide range of applications. rsc.orgelsevierpure.com

Applications of 4 Fluoropyrazolo 1,5 a Pyridine in Advanced Chemical Research and Scaffold Design

Utilization as a Synthetic Building Block for Complex Heterocyclic Architectures

The 4-fluoropyrazolo[1,5-a]pyridine scaffold is a versatile starting material for the construction of more intricate heterocyclic systems. researchgate.netresearchgate.net The presence of the fluorine atom, along with the fused pyrazole (B372694) and pyridine (B92270) rings, offers multiple reactive sites for further functionalization and annulation reactions. researchgate.net Synthetic chemists have exploited these features to develop efficient methodologies for creating novel polycyclic and substituted heterocyclic compounds.

One common strategy involves the [3+2] cycloaddition reaction of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org This approach provides a facile route to a variety of multifunctionalized pyrazolo[1,5-a]pyridine (B1195680) architectures. organic-chemistry.org For instance, the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions yields functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org Furthermore, multicomponent reactions have been employed to access novel tricyclic compounds with a dipyrazolo[1,5-a:4',3'-c]pyridine core, starting from easily obtainable 5-alkynylpyrazole-4-carbaldehydes. nih.gov

The reactivity of the pyrazolo[1,5-a]pyrimidine (B1248293) core can be modulated by the introduction of various substituents, allowing for the synthesis of a diverse library of derivatives. nih.gov Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of these complex heterocycles, often leading to improved yields and reduced reaction times. nih.govbyu.edu

Role in the Development of Novel Heterocyclic Scaffolds for Chemical Biology Research

The pyrazolo[1,5-a]pyridine framework is considered a "privileged scaffold" in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net The introduction of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of molecules, making this compound an attractive starting point for the design of novel bioactive compounds. nih.govresearchgate.netrsc.org

Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for a multitude of biological activities. These compounds have shown potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.netrsc.org The versatility of the scaffold allows for the creation of extensive compound libraries through various synthetic transformations, facilitating the exploration of structure-activity relationships (SAR). nih.govnih.gov For example, new aryl analogs of phenylpyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anticancer effects on various cancer cell lines. nih.gov

The development of pyrazolo[1,5-a]pyrimidine-based compounds as inhibitors of specific enzymes, such as kinases, is an active area of research. nih.govnih.gov The ability to rationally design and synthesize derivatives with tailored properties makes this scaffold a valuable tool for probing biological systems and developing new therapeutic agents. nih.govnih.gov

Investigation as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system make it an effective ligand for coordinating with metal ions. wikipedia.org The resulting organometallic complexes exhibit a range of interesting photophysical and catalytic properties. The electronic nature of the pyridine ring and the potential for π-stacking interactions contribute to the stability and reactivity of these complexes. wikipedia.org

Pyrazolylpyridine ligands, in general, are highly sought after in coordination chemistry. researchgate.net The structure of the pyrazolylpyridine ligand plays a crucial role in determining the properties of the resulting metal complex. researchgate.net For instance, neutral rhenium(I) complexes of the type [ReCl(CO)3Ln], where L is a substituted pyrazolo[1,5-a]pyrimidine ligand, have been synthesized and characterized. nih.gov These complexes have demonstrated potent cytotoxic activity against human colon carcinoma cells (HCT116), with some exhibiting better activity than standard chemotherapeutic drugs like cisplatin. nih.gov

The coordination of pyrazolo[1,5-a]pyrimidine derivatives to transition metals has also been explored for applications in catalysis. The tunable electronic and steric properties of the ligand, achieved through substitution on the heterocyclic core, allow for the fine-tuning of the catalytic activity of the metal center.

Design and Synthesis of Photoactive or Optoelectronic Materials Incorporating the this compound Core

The inherent fluorescence of the pyrazolo[1,5-a]pyridine scaffold has led to its exploration in the development of novel photoactive and optoelectronic materials. nih.govnih.govrsc.org The introduction of a fluorine atom can modulate the electronic properties of the molecule, influencing its absorption and emission spectra, quantum yield, and photostability. unito.it

Researchers have designed and synthesized libraries of pyrazolo[1,5-a]pyridine fluorophores with the aim of developing new fluorescent probes. unito.it By strategically introducing electron-donating and electron-withdrawing groups onto the core structure, the photophysical properties can be fine-tuned. nih.govrsc.org For example, a novel pyrazolo[1,5-a]pyridine fluorophore has been developed and applied for the detection of pH in cells, exhibiting a high quantum yield and fast response time. nih.govrsc.org

Furthermore, the pyrazolo[1,5-a]pyridine core has been incorporated into more complex fluorescent systems. A new fluorescent core skeleton containing a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), named fluoremidine (FD), has been discovered. rsc.org These compounds exhibit solvatochromism and have been utilized to design fluorescent probes for visualizing lipid droplets in living cells. rsc.org The potential of these materials extends to organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Precursor in the Rational Design of Research Probes for Target Engagement Studies

The ability to rationally design and synthesize derivatives of this compound with specific properties makes it a valuable precursor for the development of research probes. nih.govrsc.org These probes are essential tools in chemical biology for studying target engagement, visualizing biological processes, and elucidating the mechanisms of action of bioactive compounds. nih.gov

Fluorescent small molecules derived from this scaffold can be tailored to have specific photophysical properties, such as large Stokes shifts and environmental sensitivity, which are desirable for biological imaging. rsc.orgnih.gov For instance, a ratiometric fluorescent probe based on a pyrazolo[1,5-a]pyridine donor has been developed for sensing Cu2+ in cells, demonstrating high selectivity and sensitivity. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives with specific functionalities allows for their conjugation to other molecules, such as drugs or biomolecules, to create targeted probes. This approach enables the study of drug-target interactions and the spatiotemporal dynamics of biological events. nih.gov

Contributions to Methodological Advancement in Fluorine Chemistry

The synthesis and functionalization of fluorinated heterocyclic compounds are of significant interest in medicinal and materials chemistry. The development of new methods for the introduction and manipulation of fluorine atoms is a key area of research. The synthesis of this compound and its derivatives contributes to the advancement of fluorine chemistry by providing new examples of fluorinated scaffolds and showcasing novel synthetic strategies.

The synthesis of pyrazolo[1,5-a]pyridinyl sulfonyl fluorides via a [3+2] annulation reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride (B91410) is one such example. researchgate.net This transformation demonstrates a practical method for constructing these valuable fluorinated compounds under mild conditions. researchgate.net The development of such methodologies expands the toolbox of synthetic chemists and facilitates the preparation of a wider range of fluorinated molecules for various applications.

Furthermore, the study of the reactivity of the C-F bond in this compound can lead to the discovery of new C-F bond activation and functionalization reactions, which are highly sought after in organic synthesis.

Future Research Directions and Emerging Avenues for 4 Fluoropyrazolo 1,5 a Pyridine Research

Sustainable and Resource-Efficient Synthetic Methodologies

While traditional methods for constructing the pyrazolo[1,5-a]pyridine (B1195680) core exist, future research must prioritize the development of sustainable and resource-efficient synthetic routes to 4-fluoropyrazolo[1,5-a]pyridine and its derivatives. bme.hu The principles of green chemistry are paramount, encouraging the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. bme.hu

Emerging strategies that warrant exploration for the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique has been successfully used for other pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, often leading to significantly reduced reaction times and improved yields. nih.gov Applying microwave irradiation to the cyclocondensation reactions required to form the 4-fluoro analog could offer a more efficient pathway. nih.govnih.gov

Ultrasonic Irradiation: Ultrasound-assisted synthesis, particularly in aqueous media, presents a green alternative to conventional heating. bme.hu The reaction of aminopyrazoles with appropriate fluorinated 1,3-bis-electrophiles under ultrasonic conditions could provide a facile, environmentally friendly route to the target compound. bme.huresearchgate.net

Cross-Dehydrogenative Coupling (CDC): The use of molecular oxygen (O2) as the ultimate, green oxidant in CDC reactions is a highly attractive strategy. acs.orgnih.gov Developing a CDC reaction to construct the this compound ring would minimize waste by avoiding pre-functionalized starting materials. acs.orgnih.gov

Table 1: Promising Sustainable Synthetic Methods for Future Research

MethodologyKey AdvantagesPotential Application for this compoundReference
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved energy efficiency.Acceleration of cyclocondensation steps. nih.govnih.gov
Ultrasonic IrradiationEnergy efficiency, use of green solvents (e.g., water), simple procedure.KHSO4-catalyzed reaction of an aminopyrazole with a fluorinated alkyne. bme.hu
Cross-Dehydrogenative CouplingUse of O2 as a green oxidant, high atom economy, reduced waste.Direct C-C and C-N bond formation to build the fused ring system. acs.orgnih.gov
One-Pot Tandem ReactionsHigh efficiency, reduced purification steps, use of biocompatible catalysts.Multi-component synthesis from simple, readily available precursors. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The electronic influence of the fluorine atom at the 4-position is expected to create unique reactivity patterns in the pyrazolo[1,5-a]pyridine scaffold. Future work should focus on exploring these patterns to achieve unprecedented chemical transformations. The fluorine atom, being highly electronegative, will likely alter the electron density across the ring system, influencing the regioselectivity of electrophilic and nucleophilic substitution reactions.

Key areas for investigation include:

Regioselective C-H Functionalization: Developing methods for direct C-H functionalization is a central goal of modern organic synthesis. mdpi.com Research into how the 4-fluoro substituent directs further functionalization at other positions (e.g., C3, C5, C7) would enable the rapid diversification of the core structure without the need for protecting groups or pre-installed directing groups. mdpi.com

[3+2] Cycloaddition Reactions: Base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluoroalkenes has been shown to be an effective method for constructing 2-fluoropyrazolo[1,5-a]pyridines. researchgate.net Adapting this methodology using appropriately substituted precursors could provide a novel entry to the 4-fluoro isomer and its derivatives.

Deconstructive Functionalization: Investigating reactions that involve the cleavage and subsequent reformation of bonds within the heterocyclic core could lead to novel skeletal rearrangements and the synthesis of entirely new heterocyclic systems.

Advanced Applications in Materials Science and Photochemistry

Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as functional materials, particularly due to their photophysical properties. mdpi.commdpi.com The introduction of a fluorine atom is a well-established strategy for tuning the electronic and photophysical characteristics of organic fluorophores. Therefore, this compound is a prime candidate for development as an advanced material.

Future research should target:

Novel Fluorophores: The pyrazolo[1,5-a]pyrimidine core, a related scaffold, exhibits tunable photophysical properties where electron-donating groups enhance absorption and emission. nih.govresearchgate.net The strong electron-withdrawing nature of the 4-fluoro substituent could be paired with electron-donating groups at other positions (e.g., C2 or C7) to create a strong intramolecular charge transfer (ICT) character, leading to compounds with high quantum yields and strong solvatochromism. nih.govrsc.org

Solid-State Emitters: Certain 7-arylpyrazolo[1,5-a]pyrimidines exhibit strong fluorescence in the solid state. nih.govresearchgate.net Investigating the solid-state emission properties of this compound derivatives could lead to new organic light-emitting diode (OLED) materials. The fluorine atom may influence crystal packing to prevent aggregation-caused quenching.

Fluorescent Probes and Sensors: The sensitivity of the scaffold's fluorescence to its environment can be harnessed to create probes for biological systems. rsc.orgresearchgate.net For instance, pyrazolo[1,5-a]pyridine-based probes have been developed for detecting pH changes and visualizing lipid droplets. rsc.orgrsc.org The 4-fluoro derivative could be functionalized to create highly sensitive and selective probes for specific analytes or cellular environments.

Table 2: Comparison of Photophysical Properties in Pyrazolo[1,5-a]pyrimidines and Future Targets

Compound ClassKey Photophysical PropertyObserved Values/BehaviorFuture Goal for 4-Fluoro DerivativeReference
7-Arylpyrazolo[1,5-a]pyrimidinesFluorescence Quantum Yield (ΦF)0.01 to 0.97 (tunable by substituent)Achieve high ΦF through donor-acceptor design. nih.govresearchgate.net
Pyrazolo[1,5-a]pyridine pH ProbeResponse MechanismFluorescence change based on ICT. Fast response (<10s).Develop highly sensitive and selective probes by leveraging fluorine's electronic effect. rsc.org
Pyrazolo[1,5-a]pyrimidinesSolid-State EmissionQuantum yields up to 0.63 in solid state.Engineer derivatives for efficient solid-state emission for OLEDs. researchgate.net
Pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525)Solvatochromism"Turn-on" fluorescence in lipophilic environments.Create environmentally sensitive dyes for bio-imaging. rsc.orgresearchgate.net

Integration into Supramolecular Architectures and Self-Assembly Studies

The study of non-covalent interactions to build complex, ordered structures is a cornerstone of supramolecular chemistry. The pyrazolo[1,5-a]pyridine scaffold is well-suited for this purpose due to its planar, aromatic nature, which facilitates π-π stacking interactions. nih.gov

Emerging avenues in this area include:

Crystal Engineering: The introduction of a fluorine atom provides a handle for additional non-covalent interactions, such as halogen bonding and C-H···F hydrogen bonding. A systematic study of how the 4-fluoro substituent influences the molecular packing in the solid state could lead to the rational design of crystalline materials with desired topologies and properties. nih.gov

Self-Assembled Monolayers (SAMs): Functionalizing the this compound scaffold with appropriate anchoring groups (e.g., thiols, carboxylic acids) could enable its use in the formation of SAMs on various surfaces. The fluorine atoms could be used to tune the surface energy and electronic properties of these layers.

Host-Guest Chemistry: Incorporating the this compound unit into larger macrocyclic or cage-like structures could yield novel hosts for molecular recognition. The electron-deficient cavity and potential for specific interactions involving the fluorine atom could be exploited for the selective binding of guest molecules.

Synergistic Computational-Experimental Approaches in Heterocyclic Scaffold Design

The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for accelerating the discovery of new functional molecules. nih.gov This synergistic approach is particularly valuable for designing novel heterocyclic scaffolds like this compound. mdpi.com

A future-oriented workflow should involve:

Predictive Modeling: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the geometric, electronic, and photophysical properties of hypothetical this compound derivatives before their synthesis. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries to identify the most promising candidates for specific applications.

Mechanism Elucidation: Using computational methods to model reaction pathways and transition states for novel synthetic transformations. nih.gov This can provide crucial insights into reaction mechanisms, helping to optimize conditions and improve yields.

Structure-Based Design: For applications in medicinal chemistry or materials science, molecular docking and dynamics simulations can predict how this compound derivatives interact with biological targets or other molecules in an assembled material. mdpi.comnih.gov This computational guidance can rationalize structure-activity relationships and direct the design of more potent or effective compounds. mdpi.com

Table 3: A Synergistic Computational-Experimental Workflow

PhaseComputational Task (In Silico)Experimental Task (In Vitro/In Situ)Reference
DesignVirtual library design. DFT/TD-DFT calculations to predict properties (e.g., absorption/emission wavelengths, quantum yield).Selection of target molecules based on computational predictions. nih.govresearchgate.net
SynthesisModeling of reaction pathways and transition states to predict feasibility and regioselectivity.Execution of optimized synthetic routes (e.g., green chemistry methods). nih.gov
CharacterizationCalculation of theoretical spectra (NMR, IR) to aid in structure elucidation.Spectroscopic analysis (NMR, IR, MS) and X-ray crystallography to confirm structure. Photophysical measurements. nih.gov
Application &amp; OptimizationMolecular docking or dynamics simulations to understand binding modes or intermolecular interactions.Testing in target application (e.g., bio-imaging, enzymatic assays). Iterative redesign based on experimental feedback. mdpi.comnih.gov

Q & A

Q. Basic Research Focus

  • Safety Protocols : Use gloves, goggles, and fume hoods when handling brominated derivatives (e.g., 7-bromo[1,2,4]triazolo[1,5-a]pyridine). Avoid skin contact due to potential toxicity .
  • Waste Disposal : Halogenated byproducts (e.g., brominated or fluorinated residues) must be segregated and treated by certified waste management services to prevent environmental contamination .

How can mechanistic studies resolve contradictions in fluoropyrazolo[1,5-a]pyridine reaction pathways?

Advanced Research Focus
Conflicting data on regioselectivity in fluorination reactions can be addressed via:

  • Isotopic Labeling : Track fluorine incorporation using 19F NMR or mass spectrometry to distinguish between direct substitution vs. radical-mediated pathways.
  • Kinetic Profiling : Compare activation energies for competing pathways (e.g., cycloaddition vs. nucleophilic aromatic substitution) under varying temperatures and catalysts .
  • Computational Modeling : Density Functional Theory (DFT) simulations identify transition states and intermediates, clarifying why certain substituents favor fluorination at position 4 vs. 7 .

Why do experimental quantum yields in fluorophores like this compound derivatives deviate from computational predictions?

Advanced Research Focus
Discrepancies arise from:

  • Solvent Effects : Polar solvents (e.g., ethanol-water mixtures) stabilize charge-transfer states, increasing experimental quantum yields (ϕF = 40–50%) compared to gas-phase calculations .
  • Aggregation-Induced Emission (AIE) : Solid-state packing (e.g., in 7-diethylaminocoumarin derivatives) enhances emission intensity, which DFT models often fail to predict .
  • Vibronic Coupling : High-frequency vibrations in the fluorinated core reduce theoretical oscillator strengths, leading to underestimated Stokes shifts .

How can this compound derivatives be optimized for biological applications like enzyme inhibition?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at position 7 to enhance binding to JAK1/JAK2 kinases (IC50 < 100 nM) .
  • Pharmacokinetic Profiling : Assess metabolic stability using microsomal assays. For example, fluorination at position 4 improves half-life (t1/2 > 2 hours) in hepatic microsomes compared to non-fluorinated analogs .
  • In Vivo Validation : Use Caenorhabditis elegans models to evaluate antioxidative activity. Derivatives with 4-fluoro and 7-aminopropyl groups extend lifespan by 20–30% under oxidative stress .

What strategies improve the atom economy of pyrazolo[1,5-a]pyridine fluorination reactions?

Q. Advanced Research Focus

  • Green Chemistry Metrics : Replace stoichiometric oxidizers (e.g., MnO2) with catalytic systems (e.g., CuBr/phenanthroline) to reduce waste (E-factor < 2.0 vs. >5.0 for traditional methods) .
  • Flow Chemistry : Continuous-flow reactors minimize side reactions in fluorocycloadditions, achieving 85% conversion with 10-minute residence times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.